1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
Overview
Description
1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of fused benzene and imidazole rings. This particular compound is characterized by the presence of a methyl group at the first position and a methylsulfonyl group at the second position of the benzimidazole ring. It has garnered interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Some benzimidazole molecules act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes, which are involved in the biosynthesis of cell walls . This interaction prevents the formation of the cell wall, leading to cell wall decomposition and death .
Biochemical Pathways
It is known that benzimidazole derivatives can interfere with the biosynthesis of bacterial cell walls , which could potentially affect various downstream effects related to cell growth and division.
Result of Action
Based on the known actions of similar benzimidazole compounds, it can be inferred that the compound may lead to the decomposition and death of cells by interfering with the biosynthesis of cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- typically involves the cyclization of o-phenylenediamine with appropriate sulfonylating agents. One common method includes the reaction of 2-aminobenzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.
Comparison with Similar Compounds
1H-Benzimidazole, 2-methyl-: Another benzimidazole derivative with a methyl group at the second position.
2-Benzimidazolemethanol: A benzimidazole derivative with a hydroxymethyl group at the second position.
Pyrimido[1,2-a]benzimidazoles: Compounds with structural similarity to benzimidazoles and various biological properties.
Uniqueness: 1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-methyl-2-methylsulfonylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZVTXFWEKBHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348796 | |
Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61078-14-6 | |
Record name | 1H-benzimidazole, 1-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-methyl-2-(methylsulfonyl)benzimidazole a practical reagent for methylenation reactions?
A1: 1-methyl-2-(methylsulfonyl)benzimidazole (1e) functions as a Julia-type reagent, similar to Julia-Lythgoe olefination reactions. [] The research highlights several advantageous properties:
- High Yields: The reagent facilitates the conversion of various aldehydes and ketones into their corresponding terminal alkenes with high yields. []
- Mild Reaction Conditions: The reactions proceed efficiently under mild conditions, utilizing either NaHMDS at temperatures ranging from -55°C to room temperature or t-BuOK at room temperature for 1 hour, all within a DMF solvent. []
- Ease of Purification: The byproducts generated during the reaction are easily separable, simplifying the purification process. []
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